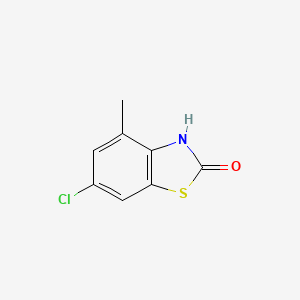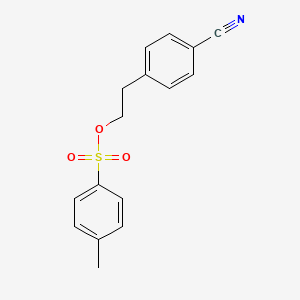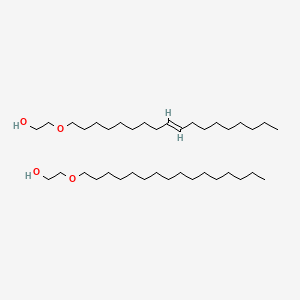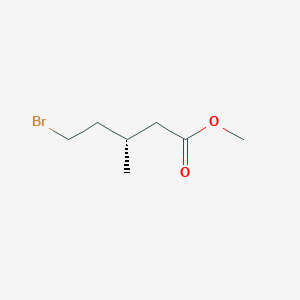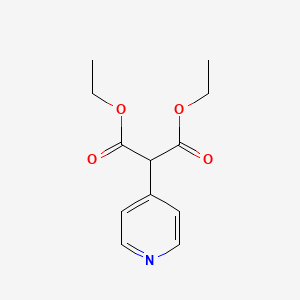
Diethyl 2-(4-pyridinyl)malonate
Descripción general
Descripción
Diethyl 2-(4-pyridinyl)malonate is an organic compound with the molecular formula C12H15NO4 It is a derivative of malonic acid, where the hydrogen atoms on the methylene group are replaced by a pyridinyl group and two ethyl ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl 2-(4-pyridinyl)malonate can be synthesized through the alkylation of diethyl malonate with 4-bromopyridine. The reaction typically involves the deprotonation of diethyl malonate using a strong base such as sodium ethoxide in ethanol, followed by the addition of 4-bromopyridine. The reaction mixture is then heated under reflux to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-(4-pyridinyl)malonate undergoes various types of chemical reactions, including:
Alkylation: The compound can be alkylated at the methylene group using alkyl halides in the presence of a base.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form pyridinyl-substituted acetic acid derivatives.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Palladium catalysts for certain coupling reactions.
Major Products
The major products formed from these reactions include substituted malonic acid derivatives, pyridinyl-substituted acetic acids, and various alkylated products depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
Diethyl 2-(4-pyridinyl)malonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of diethyl 2-(4-pyridinyl)malonate involves its reactivity as a nucleophile due to the presence of the pyridinyl group and the ester functionalities. The compound can participate in nucleophilic substitution reactions, where it attacks electrophilic centers in other molecules. The enolate form of the compound is particularly reactive and can undergo various transformations, including alkylation and condensation reactions .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A simpler derivative of malonic acid without the pyridinyl group.
Dimethyl malonate: Similar to diethyl malonate but with methyl ester groups instead of ethyl.
Ethyl acetoacetate: Another 1,3-dicarbonyl compound with similar reactivity but different applications.
Uniqueness
Diethyl 2-(4-pyridinyl)malonate is unique due to the presence of the pyridinyl group, which imparts additional reactivity and potential for forming heterocyclic compounds. This makes it a valuable intermediate in the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical research .
Propiedades
IUPAC Name |
diethyl 2-pyridin-4-ylpropanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-3-16-11(14)10(12(15)17-4-2)9-5-7-13-8-6-9/h5-8,10H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYBMGUNWYDSPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=NC=C1)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


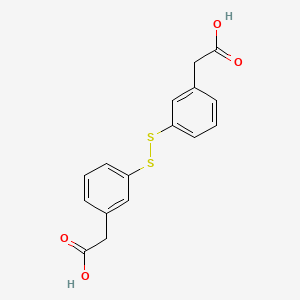
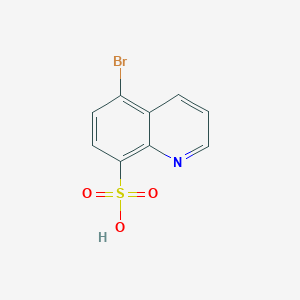
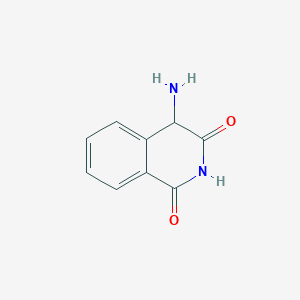
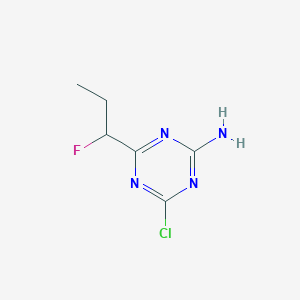
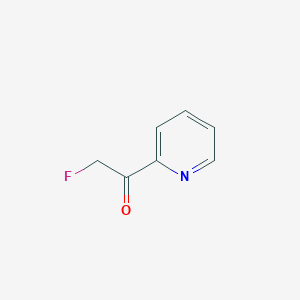
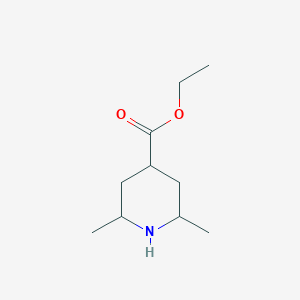
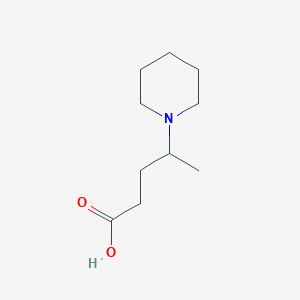
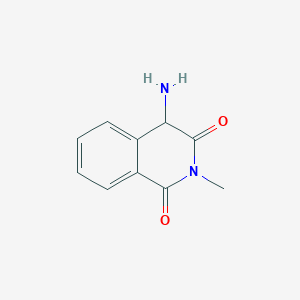

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B3285528.png)
